molecular formula C12H11ClN2O2S2 B7529690 N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide

Cat. No. B7529690
M. Wt: 314.8 g/mol
InChI Key: FRPPIOYCFYIHJB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide, also known as CMSTA, is a novel compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. CMSTA belongs to the class of thiazole-based compounds, which have been shown to possess a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. In a recent study, N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis and cell cycle arrest. Another study demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is not fully understood. However, it has been proposed that N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide exerts its pharmacological effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. For example, N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is its high purity, which makes it suitable for use in various biological assays. N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is its low solubility in water, which can make it difficult to use in some experiments. In addition, more research is needed to fully understand the toxicity and pharmacokinetics of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of research is the development of new synthetic methods for N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide and its analogs. In addition, more research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide and its effects on various signaling pathways. Finally, the toxicity and pharmacokinetics of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide need to be further studied to determine its safety and efficacy in vivo.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide can be synthesized by the reaction of 3-chloro-4-methoxyaniline with 2-(1,3-thiazol-2-ylsulfanyl)acetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction proceeds under mild conditions and yields a white crystalline solid with a high purity.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c1-17-10-3-2-8(6-9(10)13)15-11(16)7-19-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPPIOYCFYIHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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